molecular formula C7H7N3O B6228970 2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-amine CAS No. 1367866-53-2

2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-amine

Cat. No.: B6228970
CAS No.: 1367866-53-2
M. Wt: 149.15 g/mol
InChI Key: KLPUNMQKEBTXQO-UHFFFAOYSA-N
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Description

2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-amine is a heterocyclic compound that features an oxazole ring fused to a pyridine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of copper-catalyzed aerobic oxidative domino cyclization of methyl azaarenes with 6-amino-pyrimidine-2,4-diones and pyrazol-5-amines . This method employs Cu(OTf)2 as a transition-metal catalyst.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole or pyridine rings.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[5,4-b]pyridine: Similar in structure but contains a sulfur atom instead of oxygen.

    Oxazole Derivatives: Compounds with similar oxazole rings but different substituents.

Uniqueness

2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-amine is unique due to its specific fusion of oxazole and pyridine rings, which imparts distinct chemical and biological properties. Its methyl group at the 2-position further differentiates it from other similar compounds.

Properties

CAS No.

1367866-53-2

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-amine

InChI

InChI=1S/C7H7N3O/c1-4-10-7-6(11-4)2-5(8)3-9-7/h2-3H,8H2,1H3

InChI Key

KLPUNMQKEBTXQO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C=C(C=N2)N

Purity

95

Origin of Product

United States

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